Mass Shift for LC-MS/MS Discrimination: Donepezil O-Benzyl Enol Ether-d7 vs. Non-Deuterated Impurity C
Donepezil O-Benzyl Enol Ether-d7 provides a nominal mass increase of +7 Da (Δm/z +7.05) relative to the non-deuterated Donepezil Impurity C (C₃₁H₃₅NO₃, monoisotopic mass 469.26 Da) . This mass shift ensures that the [M+H]⁺ precursor ion of the deuterated internal standard (theoretical m/z 477.3) is fully resolved from the analyte ion (m/z 470.3) on standard triple quadrupole mass spectrometers operating at unit resolution, eliminating isotopic cross-talk that can compromise assay accuracy. In contrast, non-deuterated internal standards sharing an identical mass with the analyte cannot be independently monitored by MS, while Donepezil-d7 (MW ~386 Da for the free base) operates at a substantially different m/z window, precluding its use as a co-eluting internal standard for Impurity C quantification [1].
| Evidence Dimension | Molecular weight and mass shift for MS discrimination |
|---|---|
| Target Compound Data | MW = 476.66 g/mol; formula C₃₁H₂₈D₇NO₃; +7.05 Da shift from non-deuterated form |
| Comparator Or Baseline | Non-deuterated Donepezil O-Benzyl Enol Ether (Impurity C): MW = 469.61 g/mol; Donepezil-d7 (parent drug IS): MW ~386 g/mol (free base) or ~423 g/mol (HCl) |
| Quantified Difference | +7.05 Da vs. non-deuterated Impurity C; ~90–100 Da differential vs. Donepezil-d7 parent drug internal standard |
| Conditions | Calculated from molecular formulas (C₃₁H₂₈D₇NO₃ vs. C₃₁H₃₅NO₃ vs. C₂₄H₂₂D₇NO₃); relevant for LC-MS/MS with electrospray ionization in positive ion mode |
Why This Matters
The +7 Da mass shift is the minimum recommended for stable isotope-labeled internal standards to avoid natural abundance isotopic interference, making this compound the only viable co-eluting internal standard for Donepezil Impurity C quantification by LC-MS/MS.
- [1] Huang, Y.-W., Ding, L., Chen, Y.-M., Lin, W.-C., Lin, F., & Hsieh, Y. (2022). Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study. Translational and Clinical Pharmacology, 30(1), 37–48. (Note: This study demonstrates the use of a deuterated IS [Donepezil-d5, m/z 385→96] for parent drug quantification [m/z 380→91], illustrating the +5 Da mass shift principle; applied here for impurity quantification.) View Source
